Calcium 2-ethylhexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

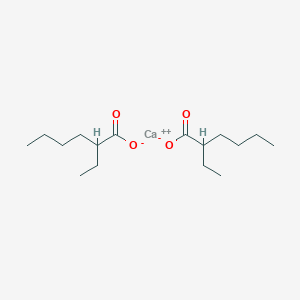

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

136-51-6 |

|---|---|

Molecular Formula |

C8H16CaO2 |

Molecular Weight |

184.29 g/mol |

IUPAC Name |

calcium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Ca/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

JYBHBUKUAXLOMC-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Ca] |

Other CAS No. |

136-51-6 |

physical_description |

Liquid |

Pictograms |

Flammable; Corrosive; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium 2-Ethylhexanoate from Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of calcium 2-ethylhexanoate, a versatile organometallic compound, through the direct neutralization reaction of calcium hydroxide and 2-ethylhexanoic acid. This guide details the underlying chemical principles, experimental protocols, critical process parameters, and analytical characterization of the final product.

Introduction

This compound, with the chemical formula Ca(C₈H₁₅O₂)₂, is a calcium salt of 2-ethylhexanoic acid. It is widely utilized in various industrial applications, including as a lubricant, a stabilizer for plastics, a paint drier, and a catalyst in organic synthesis.[1] Its solubility in organic solvents makes it a valuable component in non-aqueous systems. The synthesis from calcium hydroxide and 2-ethylhexanoic acid is a common and economically viable industrial method, proceeding as a straightforward acid-base neutralization reaction. This guide will focus on this prevalent synthesis route.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from calcium hydroxide is a neutralization reaction where the acidic proton of the carboxylic acid reacts with the hydroxide ions from the base to form water. The calcium cation then forms an ionic bond with two carboxylate anions.

Overall Reaction:

2 CH₃(CH₂)₃CH(C₂H₅)COOH + Ca(OH)₂ → [CH₃(CH₂)₃CH(C₂H₅)COO]₂Ca + 2 H₂O

The stoichiometry of the reaction is straightforward, requiring two moles of 2-ethylhexanoic acid for every one mole of calcium hydroxide to ensure complete conversion. Maintaining this stoichiometric ratio is crucial for achieving high purity and yield of the final product.

Experimental Protocols

The following section details a representative experimental procedure for the synthesis of this compound from calcium hydroxide, based on established industrial practices.

Materials and Equipment

-

Reactants:

-

2-Ethylhexanoic acid (≥99% purity)

-

Calcium hydroxide (reagent grade)

-

-

Solvent:

-

Mineral spirits or other non-polar solvent (e.g., toluene, xylene)

-

-

Equipment:

-

Glass reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or a condenser for water removal

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator (for solvent removal, if necessary)

-

Synthesis Procedure

A common method for preparing a solution of this compound is detailed in U.S. Patent 3,705,852.[2] The following protocol is adapted from this source:

-

Charging the Reactor: A slurry is prepared by charging the reactor with calcium hydroxide and a non-polar solvent such as mineral spirits. For example, 92.5 grams (1.25 moles) of calcium hydroxide can be slurried in 450 grams of mineral spirits.[2]

-

Addition of 2-Ethylhexanoic Acid: 2-Ethylhexanoic acid is then slowly added to the agitated slurry. For the given amount of calcium hydroxide, 362 grams (2.5 moles) of 2-ethylhexanoic acid are added.[2] The addition should be controlled to manage the exothermic nature of the neutralization reaction.

-

Reaction and Water Removal: After the complete addition of the acid, the reaction mixture is heated. A typical temperature is 250°F (approximately 121°C).[2] This temperature is maintained for a period, for instance, 30 minutes, to drive the reaction to completion and to remove the water formed during the reaction via azeotropic distillation with the solvent.[1][2] The removal of water shifts the equilibrium towards the product side.

-

Filtration: Once the reaction is complete and the water has been removed, the hot reaction mixture is filtered to remove any unreacted calcium hydroxide or other solid impurities.[2]

-

Solvent Adjustment: Additional solvent may be added to the filtrate to achieve the desired concentration of the final product.[2] For instance, more mineral spirits can be added to yield a solution with a specific calcium content, such as 5% by weight.[2]

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis of this compound from calcium hydroxide, based on the previously described experimental protocol.

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 2-Ethylhexanoic Acid | 144.21 | 2.5 | 362 |

| Calcium Hydroxide | 74.09 | 1.25 | 92.5 |

Table 1: Stoichiometry of Reactants

| Parameter | Value |

| Solvent | Mineral Spirits |

| Solvent Mass | 450 g (initial) |

| Reaction Temperature | 250°F (~121°C) |

| Reaction Time | 30 minutes |

| Final Product Mass | 992 g (solution) |

| Calcium Content in Final Product | 5% by weight |

Table 2: Experimental Conditions and Product Specifications (from a representative industrial process)[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound from calcium hydroxide.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic strong asymmetric and symmetric COO⁻ stretching bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the 2-ethylhexanoate ligand. Spectral data for this compound is available in public databases such as PubChem for comparison.[3]

-

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability and decomposition profile of the product.

Conclusion

The synthesis of this compound from calcium hydroxide and 2-ethylhexanoic acid is a robust and industrially significant process. By carefully controlling the stoichiometry, temperature, and removal of water, a high-quality product can be consistently obtained. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important organometallic compound. Further optimization of reaction conditions, such as exploring different solvents or catalysts, may lead to improved yields and process efficiency.

References

An In-depth Technical Guide to Calcium 2-Ethylhexanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 2-ethylhexanoate (CAS Number: 136-51-6) is a calcium salt of 2-ethylhexanoic acid.[1] It is an organometallic compound with a broad range of applications in various industrial and research settings.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant role as a catalyst in polymerization reactions, particularly for the synthesis of biodegradable polymers relevant to the biomedical and pharmaceutical fields.

Chemical and Physical Properties

This compound is typically a white to off-white powder or a viscous liquid.[3][4][5] It is characterized by its solubility in organic solvents and insolubility in water.[1][6][7] This property is crucial for its application in non-aqueous systems.

General Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 136-51-6 | [1][8] |

| Molecular Formula | C₁₆H₃₀CaO₄ | [9] |

| Molecular Weight | 326.49 g/mol | [8] |

| Appearance | White to off-white powder or viscous liquid | [3][4][5] |

| Solubility in Water | Insoluble | [6][7] |

| Solubility in Organic Solvents | Soluble in xylene and other organic solvents | [2] |

| Boiling Point | 228 °C at 760 mmHg | [10] |

| Flash Point | 116.6 °C | [10] |

| Density | 1.07 g/cm³ at 20 °C | [10] |

Spectral Data

Spectral data is essential for the identification and characterization of this compound. While comprehensive spectral data would require direct experimental analysis, typical spectral characteristics can be summarized. This information is critical for researchers to confirm the identity and purity of the compound.

Synthesis of this compound

There are several established methods for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials.

Synthesis from Calcium Hydroxide

A common and industrially relevant method involves the neutralization reaction between calcium hydroxide and 2-ethylhexanoic acid.[1] This acid-base reaction is exothermic and yields this compound and water.

Reaction: 2 CH₃(CH₂)₃CH(C₂H₅)COOH + Ca(OH)₂ → [CH₃(CH₂)₃CH(C₂H₅)COO]₂Ca + 2 H₂O

This protocol is adapted from a patented industrial process.

Materials:

-

2-ethylhexanoic acid (362 g, 2.5 mols)

-

Calcium hydroxide (92.5 g, 1.25 mols)

-

Mineral spirits (450 g)

-

Tripropylene glycol (grams not specified in source)

Procedure:

-

Prepare a slurry of calcium hydroxide in mineral spirits and tripropylene glycol in a suitable reaction vessel equipped with an agitator.

-

Slowly add the 2-ethylhexanoic acid to the agitated slurry.

-

After the complete addition of the acid, heat the mixture to 250°F (121°C).

-

Maintain this temperature for 30 minutes to facilitate the removal of the water formed during the reaction.

-

Filter the hot reaction mixture to remove any unreacted solids.

-

Add additional mineral spirits to the filtrate to achieve the desired concentration. The resulting product is a pale, straw-colored solution of this compound.

Other Synthetic Routes

-

Reaction with Metallic Calcium: This method involves the direct reaction of metallic calcium with 2-ethylhexanoic acid. The reaction produces this compound and hydrogen gas. It is typically carried out in a suitable solvent to control the reaction rate.[1]

-

Double Decomposition Reaction: This indirect method involves a metathesis reaction between a soluble calcium salt (e.g., calcium chloride) and a salt of 2-ethylhexanoic acid (e.g., sodium 2-ethylhexanoate). The insolubility of this compound in the reaction medium drives the reaction to completion through precipitation.

Applications in Polymer Synthesis

A significant application of this compound is its use as a catalyst in polymerization reactions, particularly in the ring-opening polymerization (ROP) of lactones to produce biodegradable polyesters like polylactide (PLA).[1] These polymers have extensive applications in the biomedical field, including in drug delivery systems, surgical sutures, and tissue engineering scaffolds.[11][12]

Ring-Opening Polymerization of L-Lactide

This compound is a moderately active catalyst for the ROP of L-lactide. While not as active as some tin-based catalysts, its biocompatibility makes it an attractive alternative for the synthesis of medical-grade polymers.

The following is a general protocol for the bulk polymerization of L-lactide using this compound as a catalyst.

Materials:

-

L-Lactide

-

This compound solution (e.g., 0.12 M in dichloromethane)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Place L-lactide (e.g., 8.64 g, 0.06 mol) in a reaction vessel equipped with a magnetic stirrer.

-

Heat the vessel to melt the L-lactide under an inert atmosphere (e.g., 120-200 °C).

-

Once the monomer is molten and thermally equilibrated, add the desired amount of the this compound catalyst solution (e.g., to achieve a specific catalyst-to-monomer ratio, such as 0.05 mol%).

-

Maintain the reaction at the desired temperature with continuous stirring for a specified duration (e.g., 1-32 hours).

-

After the reaction is complete, cool the product to room temperature under an inert atmosphere.

-

The resulting polylactide can then be purified and characterized.

Experimental Workflow for Polymerization

The following diagram illustrates the key steps in the experimental workflow for the ring-opening polymerization of L-lactide catalyzed by this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Calcium 2-ethylhexoate | C16H30CaO4 | CID 61082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 136-51-6 | Benchchem [benchchem.com]

- 6. This compound CAS#: 136-51-6 [m.chemicalbook.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. A Review of Biodegradable Natural Polymer-Based Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. photos.labwrench.com [photos.labwrench.com]

- 10. This compound and 2-ethylhexyl 2-ethylhexanoate - information sheet - Canada.ca [canada.ca]

- 11. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review on Polymers for Biomedical Applications on Hard and Soft Tissues and Prosthetic Limbs - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Calcium 2-Ethylhexanoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium 2-ethylhexanoate in various organic solvents. Due to the limited availability of precise quantitative data for this compound, this guide also includes qualitative and comparative solubility information for other divalent metal 2-ethylhexanoates to provide a broader understanding of its behavior. The information is intended to assist researchers, scientists, and professionals in drug development in formulating solutions and designing experiments involving this compound.

Introduction to this compound

This compound is a calcium salt of 2-ethylhexanoic acid, an organometallic compound widely used in various industrial applications, including as a drier in paints and varnishes, a stabilizer in plastics, and as a catalyst.[1][2][3] Its solubility in organic solvents is a critical property for its effective use in these applications. Generally, as a metal soap, this compound is characterized by its solubility in nonpolar organic solvents and insolubility in water.[1][4]

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a wide range of organic solvents is scarce. The table below summarizes the available qualitative and quantitative information for this compound and provides comparative data for other metal 2-ethylhexanoates to infer its likely solubility behavior.

| Solvent Class | Solvent | This compound | Zinc 2-ethylhexanoate | Cobalt(II) 2-ethylhexanoate | Manganese(II) 2-ethylhexanoate |

| Hydrocarbons | Mineral Spirits | Soluble[4] | Soluble (ca. 80% solution) | - | Soluble (40% solution) |

| Xylene | Soluble | - | - | - | |

| Toluene | - | - | Soluble | Soluble | |

| Benzene | - | - | Soluble | Soluble | |

| Alcohols | Methanol | - | - | - | - |

| Ethanol | - | - | Slightly Soluble | Slightly Soluble | |

| Ketones | Acetone | - | - | - | - |

| Esters | Ethyl Acetate | - | - | - | - |

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data (e.g., g/100mL) was not found. The provided concentrations for Zinc and Manganese 2-ethylhexanoate are for commercially available solutions and do not represent the saturation solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from established international guidelines such as those from the OECD (Organisation for Economic Co-operation and Development) and ASTM (American Society for Testing and Materials).

Principle

The equilibrium solubility is determined by adding an excess of the solute (this compound) to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solute is separated from the saturated solution by centrifugation and/or filtration. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES), or Gas Chromatograph with a suitable detector after derivatization).

Procedure

-

Preparation of the Test Mixture:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed, chemically inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant rate for a predetermined period to ensure equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended (e.g., taking samples at 24, 48, and 72 hours).

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the mixture to stand at the test temperature to allow the excess solid to settle.

-

Centrifuge the mixture at a high speed to further separate the solid phase.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the withdrawn supernatant through a syringe filter that is compatible with the solvent to remove any remaining suspended particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the pure solvent to a concentration within the working range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical method to determine the concentration of calcium.

-

If using AAS or ICP-OES, the concentration of calcium is directly measured.

-

If a chromatographic method is used, the 2-ethylhexanoate moiety may be quantified after a suitable derivatization step.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Molecular weight of Ca(C₈H₁₅O₂)₂ / Atomic weight of Ca) × 100

-

Quality Control

-

Perform the experiment in triplicate to ensure reproducibility.

-

Run a blank sample (solvent only) to check for interferences.

-

Prepare a series of calibration standards to ensure the accuracy of the analytical method.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

The Coordination Chemistry of Calcium 2-Ethylhexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of calcium 2-ethylhexanoate. It covers the synthesis, structural properties, and characterization of this versatile compound. While the crystal structure of this compound is not publicly available, this guide draws upon the well-established principles of calcium carboxylate coordination chemistry to infer its structural characteristics. Detailed experimental protocols for its synthesis are provided, along with a summary of typical analytical techniques used for its characterization. Furthermore, the guide explores the relevance of this compound in the context of drug development, considering the role of calcium in biological signaling and the application of calcium salts in pharmaceutical formulations.

Introduction

This compound, the calcium salt of 2-ethylhexanoic acid, is an organometallic compound with a wide range of industrial applications.[1] It is known for its solubility in organic solvents, a characteristic that makes it a valuable component in various formulations, including as a drier for paints, a stabilizer for plastics, and a catalyst in polymerization reactions.[2][3] In the pharmaceutical and drug development sectors, the coordination chemistry of calcium and carboxylate-containing molecules is of significant interest due to the central role of calcium in biological signaling pathways and the use of calcium salts as excipients in drug formulations.[4][5]

This guide delves into the core principles of the coordination chemistry of this compound, providing researchers and scientists with a foundational understanding of its synthesis, structure, and properties.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of a calcium source with 2-ethylhexanoic acid. The choice of synthesis method often depends on the desired purity, scale, and available starting materials.

Synthesis from Calcium Hydroxide

A common and cost-effective method for synthesizing this compound is the neutralization reaction between calcium hydroxide and 2-ethylhexanoic acid.

Reaction:

Ca(OH)₂ + 2 C₈H₁₆O₂ → Ca(C₈H₁₅O₂)₂ + 2 H₂O

Experimental Protocol:

A detailed experimental protocol for this synthesis is provided below.

Other Synthetic Routes

Other methods for the preparation of this compound include:

-

Reaction with Calcium Oxide: Similar to the reaction with calcium hydroxide, calcium oxide can be reacted with 2-ethylhexanoic acid.

-

Reaction with Calcium Metal: Direct reaction of calcium metal with 2-ethylhexanoic acid yields the calcium salt and hydrogen gas. This method is less common due to the reactivity of calcium metal.

-

Metathesis Reaction: A double displacement reaction between a soluble calcium salt (e.g., calcium chloride) and a salt of 2-ethylhexanoic acid (e.g., sodium 2-ethylhexanoate) can also be employed.[6]

Coordination Chemistry and Structural Properties

While a definitive crystal structure for this compound has not been reported in the surveyed literature, its coordination chemistry can be inferred from the extensive studies on other calcium carboxylate complexes.

The calcium ion (Ca²⁺) is a hard Lewis acid and therefore preferentially coordinates with hard Lewis bases, such as the oxygen atoms of the carboxylate group. The coordination environment around the calcium center in carboxylate complexes is flexible, with coordination numbers typically ranging from 6 to 8, and occasionally 9.[6] The 2-ethylhexanoate ligand can coordinate to the calcium ion in several modes:

-

Monodentate: One oxygen atom of the carboxylate group binds to the calcium center.

-

Bidentate (Chelating): Both oxygen atoms of the carboxylate group bind to the same calcium center.

-

Bridging: The carboxylate group bridges two or more calcium centers, leading to the formation of coordination polymers or oligomeric structures.

The interplay of these coordination modes can result in a variety of supramolecular architectures, from simple dimeric species to extended one-, two-, or three-dimensional networks.

Quantitative Data on Calcium Carboxylate Coordination

The following table summarizes typical coordination numbers and Ca-O bond distances observed in crystalline calcium carboxylate complexes. It is important to note that these are generalized values and the specific parameters for this compound may vary.

| Parameter | Typical Range | Reference |

| Coordination Number | 6, 7, 8 | [6] |

| Ca-O Bond Distance | 2.30 - 2.60 Å | [6] |

Characterization

The characterization of this compound relies on a combination of spectroscopic and thermal analysis techniques.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the formation of the calcium salt and for probing the coordination mode of the carboxylate group. The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group are sensitive to its coordination environment. The separation between these two bands (Δν = ν_as - ν_s) can provide insights into whether the coordination is monodentate, bidentate, or bridging.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the 2-ethylhexanoate ligand and to ensure the absence of unreacted 2-ethylhexanoic acid.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine phase transitions, such as melting and decomposition temperatures, and their associated enthalpies.

Experimental Protocols

Synthesis of this compound from Calcium Hydroxide

This protocol is based on a procedure described in the literature.[6]

Materials:

-

Calcium Hydroxide (Ca(OH)₂)

-

2-Ethylhexanoic Acid (C₈H₁₆O₂)

-

Mineral Spirits (or other suitable non-polar solvent)

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Thermometer

-

Separatory funnel

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add calcium hydroxide (1.0 equivalent).

-

Add mineral spirits to create a slurry.

-

Begin stirring the slurry and slowly add 2-ethylhexanoic acid (2.0 equivalents) to the flask.

-

After the addition is complete, heat the mixture to a temperature sufficient to azeotropically remove the water formed during the reaction (typically around 120-150 °C).

-

Continue heating and stirring until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted starting material or impurities.

-

The solvent can be removed under reduced pressure to yield the this compound product.

Workflow Diagram:

Relevance to Drug Development

The interest in this compound for drug development professionals stems from two main areas: its potential role as a pharmaceutical excipient and its connection to calcium signaling pathways.

Pharmaceutical Excipient

Calcium salts of fatty acids, such as calcium stearate, are widely used in the pharmaceutical industry as lubricants, mold-release agents, and tablet and capsule excipients. The properties of this compound, such as its solubility in organic solvents and its waxy nature, suggest its potential for similar applications. It could be explored as a component in controlled-release formulations, where its hydrophobic nature could modulate drug release.[4] Furthermore, metal-organic frameworks (MOFs) utilizing calcium and carboxylate linkers are being investigated as advanced drug delivery systems.

Calcium Signaling

Calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression.[4] The concentration of intracellular calcium is tightly regulated, and its transient increase initiates a cascade of signaling events. While there is no direct evidence of this compound's role in modulating these pathways, the introduction of a soluble calcium source could potentially influence cellular calcium homeostasis. Understanding the fundamental coordination chemistry of how calcium interacts with biologically relevant ligands like carboxylates is crucial for designing molecules that can selectively target components of the calcium signaling machinery.

Signaling Pathway Diagram:

Conclusion

This compound is a compound with well-established industrial applications and potential, though less explored, relevance in the pharmaceutical sciences. Its synthesis is straightforward, and its characterization can be achieved using standard analytical techniques. While a definitive crystal structure remains elusive, a robust understanding of its coordination chemistry can be derived from the broader knowledge of calcium carboxylate complexes. For drug development professionals, the interest in this and similar compounds lies in their potential as formulation excipients and their connection to the fundamental biological role of calcium. Further research into the specific biological interactions and formulation properties of this compound is warranted to fully elucidate its potential in the pharmaceutical arena.

References

- 1. Metal 2-ethylhexanoates and related compounds as useful precursors in materials science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 3. US3705852A - Stable solutions of calcium salts - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Thermal Decomposition of Calcium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium 2-ethylhexanoate. Drawing upon established principles of thermal analysis and the behavior of analogous metal carboxylates, this document outlines the expected decomposition pathways, detailed experimental protocols for characterization, and anticipated quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who utilize or study this compound.

Introduction

This compound, also known as calcium octoate, is a versatile metal carboxylate used in a variety of industrial applications, including as a catalyst, stabilizer, and drier in paints and coatings. Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, processing, and for predicting its behavior in various formulations and at elevated temperatures. Thermal decomposition involves the breakdown of the compound into simpler volatile and non-volatile products upon heating. The nature of these products and the temperatures at which they form are key parameters in assessing the material's thermal properties.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed in a multi-step process, initiated by the pyrolysis of the 2-ethylhexanoate ligands, followed by the decomposition of the resulting inorganic salt. The primary hazardous decomposition products are expected to be organic acid vapors and calcium oxide fumes, with the potential formation of carbon monoxide and carbon dioxide under certain conditions.

A likely decomposition pathway involves two main stages:

-

Initial Pyrolysis: The 2-ethylhexanoate ligands break down to form a variety of volatile organic compounds (VOCs) and a solid residue of calcium carbonate (CaCO₃). The nature of the evolved organic compounds can be complex and may include ketones, hydrocarbons, and other oxygenated species.

-

Carbonate Decomposition: At higher temperatures, the intermediate calcium carbonate decomposes to form calcium oxide (CaO) and carbon dioxide (CO₂).

This proposed pathway is consistent with the general thermal decomposition behavior of other calcium carboxylates.

Quantitative Data Summary

While specific experimental data for the thermal decomposition of pure this compound is not extensively available in public literature, the following tables summarize the expected quantitative data based on the analysis of similar metal carboxylates. These values should be considered as estimates and may vary depending on the specific experimental conditions.

Table 1: Expected Thermogravimetric Analysis (TGA) Data for this compound in an Inert Atmosphere (e.g., Nitrogen)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Residual Mass (%) | Proposed Process |

| Stage 1 | 300 - 500 | ~450 | ~60 - 70 | ~30 - 40 | Pyrolysis of 2-ethylhexanoate ligands to form volatile organic compounds and calcium carbonate. |

| Stage 2 | 600 - 800 | ~750 | ~10 - 15 | ~15 - 25 | Decomposition of calcium carbonate to calcium oxide and carbon dioxide. |

Table 2: Expected Differential Scanning Calorimetry (DSC) Data for this compound in an Inert Atmosphere

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Description |

| Endothermic Event 1 | 300 - 500 | ~450 | Endothermic | Energy absorption corresponding to the pyrolysis of the organic ligands and volatilization of products. |

| Endothermic Event 2 | 600 - 800 | ~750 | Endothermic | Energy absorption associated with the decomposition of calcium carbonate. |

Table 3: Anticipated Evolved Gas Analysis (EGA) Products from the Thermal Decomposition of this compound

| Temperature Range (°C) | Major Evolved Species (as detected by TGA-FTIR/MS) |

| 300 - 500 | 2-ethylhexanoic acid, various ketones (e.g., di-heptyl ketone), hydrocarbons (alkanes and alkenes), CO, CO₂ |

| 600 - 800 | Carbon dioxide (CO₂) |

Detailed Experimental Protocols

To obtain precise quantitative data for the thermal decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature and to identify the temperature ranges of decomposition.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic (e.g., alumina) or platinum TGA pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 900 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures and the percentage of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy changes of the decomposition processes.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Methodology:

-

Accurately weigh 3-7 mg of the this compound sample into an aluminum or a sealed hermetic DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature beyond the final decomposition stage (e.g., 800 °C) at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic and exothermic events and to calculate the enthalpy changes (ΔH) associated with each transition.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

Methodology:

-

Perform a TGA experiment as described in section 4.1.

-

The evolved gases from the TGA furnace are continuously transferred to the gas cell of the FTIR spectrometer through a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

-

Collect FTIR spectra of the evolved gases at regular intervals throughout the TGA run.

-

Correlate the FTIR spectra with the mass loss events observed in the TGA curve.

-

Identify the functional groups and, if possible, the specific compounds in the evolved gas stream by comparing the obtained spectra with spectral libraries.

Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated capillary interface.

Methodology:

-

Perform a TGA experiment as described in section 4.1.

-

A portion of the gas evolved from the TGA is introduced into the ion source of the mass spectrometer.

-

Monitor the intensity of specific mass-to-charge ratio (m/z) ions corresponding to expected decomposition products as a function of temperature.

-

Correlate the ion current profiles with the TGA mass loss steps to identify the evolved species.

Instrumentation: A pyrolysis unit connected to a gas chromatograph-mass spectrometer.

Methodology:

-

Place a small amount (typically < 1 mg) of the this compound sample into a pyrolysis tube or on a filament.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 450 °C, the temperature of the first major decomposition step observed in TGA) in an inert atmosphere.

-

The volatile pyrolysis products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra and retention times.

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway and a typical experimental workflow for its analysis.

Caption: Proposed two-stage thermal decomposition pathway of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

An In-depth Technical Guide to Calcium 2-Ethylhexanoate: Molecular Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 2-ethylhexanoate, a calcium salt of 2-ethylhexanoic acid, is a compound with diverse industrial applications, including its use as a drier in paints and coatings, a heat stabilizer in plastics, and a catalyst in various chemical reactions.[1] Its solubility in organic solvents makes it a versatile ingredient in non-aqueous formulations. While not typically an active pharmaceutical ingredient, its properties may be of interest to drug development professionals for formulation purposes, such as in topical preparations or as a component in drug delivery systems. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization.

Molecular Structure and Identification

This compound is a metal carboxylate. The structure consists of a central calcium ion (Ca²⁺) coordinated to two 2-ethylhexanoate anions. The 2-ethylhexanoate ligand is a branched-chain carboxylate, which imparts lipophilic characteristics to the molecule.

Table 1: Molecular Identifiers

| Identifier | Value |

| Chemical Formula | C₁₆H₃₀CaO₄ |

| Molecular Weight | 326.48 g/mol [2] |

| CAS Number | 136-51-6 |

| InChI | InChI=1S/2C8H16O2.Ca/c21-3-5-6-7(4-2)8(9)10;/h27H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2[3] |

| SMILES | CCCCC(CC)C(=O)O[Ca]OC(=O)C(CC)CCCC[3] |

| Synonyms | Calcium bis(2-ethylhexanoate), 2-Ethylhexanoic acid calcium salt, Calcium octoate[4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and handling.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to off-white powder or viscous liquid[1][2] |

| Melting Point | Not available (may decompose) |

| Boiling Point | 228 °C at 760 mmHg[2] |

| Density | ~1.07 g/cm³ at 20 °C[5] |

| Vapor Pressure | 0-4 Pa at 20 °C[5] |

| Solubility | Insoluble in water.[2] Soluble in organic solvents such as mineral spirits, xylene, N,N-dimethylformamide, and methanol. Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[6] |

Synthesis of this compound

This compound is typically synthesized through a neutralization reaction between 2-ethylhexanoic acid and a calcium source, such as calcium hydroxide or calcium oxide, or via a double decomposition reaction.[6][7]

Experimental Protocol: Synthesis from Calcium Hydroxide

This protocol is adapted from the procedure described in US Patent 3,705,852.[6]

Materials:

-

2-Ethylhexanoic acid (2.5 mols, 362 g)

-

Calcium hydroxide (1.25 mols, 92.5 g)

-

Mineral spirits (450 g)

-

Tripropylene glycol (grams as needed)

-

Reaction vessel with agitation and a Dean-Stark apparatus for water removal

Procedure:

-

To an agitated slurry of calcium hydroxide in mineral spirits and tripropylene glycol in the reaction vessel, slowly add the 2-ethylhexanoic acid.

-

After the complete addition of the acid, heat the mixture to 250°F (121°C).

-

Maintain this temperature for 30 minutes to facilitate the reaction and remove the water formed during the neutralization via azeotropic distillation.

-

After cooling, filter the reaction mixture to remove any unreacted solids.

-

Add additional mineral spirits to the filtrate to achieve the desired concentration of the final product.

Analytical Characterization

The identity and purity of this compound can be determined using various analytical techniques, primarily Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absence of the broad O-H stretch of the carboxylic acid and the presence of strong carboxylate anion stretches.

Table 3: Characteristic FTIR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2960-2850 | C-H | Alkyl stretching vibrations |

| 1580-1540 | C=O | Asymmetric stretching of the carboxylate anion |

| 1460-1410 | C=O | Symmetric stretching of the carboxylate anion |

5.1.1. Experimental Protocol: FTIR Analysis (KBr Pellet Method)

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Pellet press

Procedure:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in a mortar.

-

Transfer the finely ground powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~2.2 ppm (m, 1H) | -CH(CH₂CH₃)COO⁻ | ~180 ppm | -COO⁻ |

| ~1.6-1.2 ppm (m, 8H) | -CH₂- groups | ~45 ppm | -CH(CH₂CH₃)COO⁻ |

| ~0.9 ppm (t, 6H) | -CH₃ groups | ~30, 28, 25, 22 ppm | -CH₂- groups |

| ~14, 11 ppm | -CH₃ groups |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

5.2.1. Experimental Protocol: NMR Analysis

Materials:

-

This compound

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

NMR tube

Procedure:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Applications in Research and Development

While primarily an industrial chemical, the properties of this compound may be leveraged in pharmaceutical and drug development contexts. Its lipophilic nature and ability to form complexes could be explored for:

-

Topical Formulations: As a thickening or stabilizing agent in creams and ointments.

-

Drug Solubilization: Aiding the dissolution of poorly water-soluble drugs in lipid-based formulations.

-

Precursor for Calcium-Containing Materials: Use in the synthesis of calcium-based nanoparticles or other drug delivery systems.

It is important to note that this compound has been flagged for potential developmental toxicity, and therefore, its use in pharmaceutical applications would require thorough toxicological evaluation.[8]

Conclusion

This compound is a well-defined organometallic compound with established industrial uses. This guide has provided a detailed overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization methods. The provided experimental protocols offer a practical starting point for researchers and scientists working with this compound. While its direct application in drug formulations is not widespread, its unique properties may offer opportunities for innovative formulation strategies, contingent upon rigorous safety assessments.

References

- 1. CAS 136-51-6: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound(136-51-6) 13C NMR [m.chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. This compound CAS#: 136-51-6 [m.chemicalbook.com]

- 6. US3705852A - Stable solutions of calcium salts - Google Patents [patents.google.com]

- 7. This compound | 136-51-6 | Benchchem [benchchem.com]

- 8. This compound and 2-ethylhexyl 2-ethylhexanoate - information sheet - Canada.ca [canada.ca]

Environmental Impact of Calcium 2-Ethylhexanoate: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the environmental impact of calcium 2-ethylhexanoate. Upon release into the environment, this compound rapidly dissociates into calcium ions and 2-ethylhexanoic acid (2-EHA). Consequently, the environmental fate and ecotoxicity are primarily determined by the properties of 2-EHA.

Based on extensive data from standardized ecotoxicity and biodegradability studies, 2-EHA is considered to be readily biodegradable and has a low potential for bioaccumulation. It exhibits moderate acute toxicity to aquatic organisms. The primary human health concern identified in animal studies is developmental toxicity. This document summarizes key quantitative data, details the experimental protocols for assessing environmental risk, and provides visualizations of environmental pathways and testing workflows.

Environmental Fate and Behavior

This compound is a salt that readily dissociates in aqueous environments into calcium (Ca²⁺) and 2-ethylhexanoate, which, depending on the pH, will be protonated to form 2-ethylhexanoic acid (2-EHA).[1] Therefore, the environmental fate and effects of this compound are assessed by considering the properties of 2-EHA.

1.1. Biodegradability

2-EHA is considered to be readily biodegradable.[2] In a study following OECD Guideline 301 E, 99% degradation was observed over 28 days, indicating it is unlikely to persist in the environment.[3]

1.2. Bioaccumulation

The potential for bioaccumulation of 2-EHA is low.[4] The octanol-water partition coefficient (log Pow) has been measured at 2.64, which is below the general threshold of concern for significant bioaccumulation.[5][6] A bioconcentration factor (BCF) of 3 has been reported, further supporting its low potential to accumulate in organisms.[6]

1.3. Mobility

The adsorption of 2-EHA to soil and sediment is expected to be low. Based on its log Pow, volatilization from water surfaces is anticipated to be a slow process.[7]

Ecotoxicity Data

The ecotoxicity of 2-ethylhexanoic acid has been evaluated across various trophic levels, including fish, aquatic invertebrates, and algae. The substance is generally classified as moderately toxic to aquatic organisms.[4]

Table 1: Acute Aquatic Ecotoxicity of 2-Ethylhexanoic Acid

| Species | Test Guideline | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Oryzias latipes (Medaka) | OECD 203 | LC50 | >100 | 96 h | [3] |

| Oncorhynchus mykiss (Rainbow Trout) | OECD 203 | LC50 | 180 | 96 h | [2] |

| Lepomis gibbosus (Pumpkinseed) | - | LC50 | 270 | 48 h | [7] |

| Daphnia magna (Water Flea) | 79/831/EEC.C2 | EC50 | 85.4 | 48 h | [3] |

| Desmodesmus subspicatus (Green Algae) | DIN 38412, part 9 | EC50 | 49.3 | 72 h | [2][3] |

| Pseudomonas putida (Bacteria) | DIN 38412, part 8 | EC50 | 112.1 | 17 h | [3] |

Table 2: Chronic Aquatic Ecotoxicity of 2-Ethylhexanoic Acid

| Species | Test Guideline | Endpoint | Value (mg/L) | Exposure Time | Reference |

| Daphnia magna (Water Flea) | OECD 211 | NOEC | 18 | 21 d | [3][8] |

| Daphnia magna (Water Flea) | OECD 211 | LC50 | 25 | 21 d | [3] |

| Pseudokirchneriella subcapitata (Green Algae) | OECD 201 | NOEC | 130 | 72 h | [3] |

| Desmodesmus subspicatus (Green Algae) | DIN 38412 / part 9 | EC10 | 32 | 72 h | [3] |

Human Health Impact

The primary health effect of concern for 2-EHA, based on animal studies, is developmental toxicity.[4][9] Effects such as skeletal variations and malformations have been observed in rats, in some cases at doses not toxic to the mother.[10][11] One proposed mechanism for this developmental toxicity is the alteration of maternal zinc metabolism, which in turn affects the developing fetus.[12] While this compound is not considered harmful to human health at current exposure levels, there is a recognized concern if exposure were to increase.[1][13]

Experimental Protocols

The assessment of the environmental impact of chemicals like this compound relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key cited experiments.

4.1. Aquatic Toxicity Testing

-

OECD 203: Fish, Acute Toxicity Test [4][14][15]

-

Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

-

Methodology:

-

Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout) is selected.

-

Exposure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series, plus a control group, for 96 hours.

-

Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

-

-

-

OECD 202: Daphnia sp., Acute Immobilisation Test [2][5][16]

-

Objective: To determine the concentration of a substance that immobilizes 50% of the Daphnia (EC50) over a 48-hour period.

-

Methodology:

-

Test Organisms: Young daphnids (less than 24 hours old) are used.

-

Exposure: At least 20 daphnids, divided into four groups, are exposed to at least five concentrations of the test substance and a control for 48 hours.

-

Conditions: The test is conducted in a defined medium under controlled temperature and light conditions.

-

Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 at 48 hours is calculated.

-

-

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [8][17][18]

-

Objective: To determine the effect of a substance on the growth of freshwater microalgae.

-

Methodology:

-

Test Organisms: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are used.

-

Exposure: Algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium for 72 hours.

-

Conditions: Cultures are maintained under constant illumination and temperature.

-

Observations: Algal growth (biomass) is measured at least daily.

-

Data Analysis: The average specific growth rate is calculated, and the concentration that causes a 50% inhibition of growth (EC50) is determined.

-

-

4.2. Environmental Fate Testing

-

OECD 301: Ready Biodegradability [6][19][20]

-

Objective: To screen for the ready biodegradability of a chemical in an aerobic aqueous medium.

-

Methodology (Example: OECD 301 E - Modified OECD Screening Test):

-

Inoculum: A mixed population of microorganisms from a source like activated sludge from a sewage treatment plant is used.

-

Test System: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms.

-

Incubation: The mixture is incubated in the dark at a constant temperature for 28 days.

-

Measurement: Biodegradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC).

-

Pass Level: A substance is considered readily biodegradable if at least 70% of the DOC is removed within a 10-day window during the 28-day test period.

-

-

-

OECD 107: Partition Coefficient (n-octanol/water): Shake Flask Method [21][22][23]

-

Objective: To determine the octanol-water partition coefficient (Pow) of a substance.

-

Methodology:

-

System Preparation: A volume of n-octanol and a volume of water, along with the test substance, are placed in a vessel.

-

Equilibration: The vessel is shaken until equilibrium is reached.

-

Phase Separation: The octanol and water phases are separated, typically by centrifugation.

-

Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method.

-

Calculation: The Pow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Visualizations

5.1. Signaling Pathways and Experimental Workflows

Caption: Environmental fate and exposure pathway for this compound.

Caption: Standardized workflow for aquatic ecotoxicity testing.

Caption: High-level proposed mechanism for 2-EHA developmental toxicity.

Conclusion

This compound, through its dissociation product 2-ethylhexanoic acid, presents a low risk to the environment under current usage patterns. It is readily biodegradable and does not significantly bioaccumulate, preventing long-term environmental persistence and accumulation in food webs. While it exhibits moderate acute toxicity to aquatic life, the primary concern from a risk assessment perspective is the potential for developmental toxicity in humans if exposure levels were to increase. The standardized OECD testing protocols provide a robust framework for evaluating these environmental and health effects. Further research into the specific molecular mechanisms of 2-EHA's developmental toxicity would be beneficial for a more complete understanding of its risk profile.

References

- 1. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 2. oecd.org [oecd.org]

- 3. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 4. oecd.org [oecd.org]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 7. oecd.org [oecd.org]

- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Altered zinc metabolism contributes to the developmental toxicity of 2-ethylhexanoic acid, 2-ethylhexanol and valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 15. eurofins.com.au [eurofins.com.au]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. eurofins.com.au [eurofins.com.au]

- 19. oecd.org [oecd.org]

- 20. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 21. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 22. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 23. oecd.org [oecd.org]

Calcium 2-Ethylhexanoate as a Precursor for Calcium Oxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium oxide (CaO) nanoparticles using calcium 2-ethylhexanoate as a precursor. While a less conventional choice than precursors like calcium carbonate or nitrate, this compound offers potential advantages in certain organic solvent-based systems due to its solubility. This document outlines a representative synthesis protocol, summarizes key quantitative data from analogous CaO nanoparticle synthesis methods, and presents relevant characterization techniques and potential applications, with a focus on the biomedical field.

Introduction: The Promise of Calcium Oxide Nanoparticles

Calcium oxide (CaO), a generally recognized as safe (GRAS) material, has garnered significant interest in the field of nanotechnology.[1] Its biocompatibility and antimicrobial properties make CaO nanoparticles particularly promising for biomedical applications, including as drug delivery agents.[1] The unique structural and optical properties of CaO nanoparticles can be harnessed for applications such as photodynamic and photo-thermal therapies.[1]

The synthesis method and choice of precursor are critical in determining the final properties of the nanoparticles, such as size, morphology, and surface area, which in turn dictate their efficacy in various applications.[1] While sol-gel and precipitation methods using inorganic calcium salts are common, the use of organometallic precursors like this compound via thermal decomposition presents an alternative route that can be advantageous in specific synthetic frameworks.

Synthesis of Calcium Oxide Nanoparticles from this compound

The primary method for converting this compound to calcium oxide nanoparticles is through thermal decomposition. This process involves heating the precursor to a temperature at which the organic ligands decompose, leaving behind the inorganic oxide.

Proposed Reaction Mechanism

The thermal decomposition of this compound is expected to proceed via the breakdown of the 2-ethylhexanoate ligands, leading to the formation of calcium oxide and various organic byproducts. The overall reaction can be generalized as:

[CH₃(CH₂)₃CH(C₂H₅)CO₂]₂Ca(s) + Heat → CaO(s) + Organic byproducts(g)

The organic byproducts are likely to include carbon dioxide, water, and various hydrocarbons resulting from the fragmentation of the ethylhexanoate group.

Experimental Protocol: A Representative Method

Disclaimer: The following protocol is a representative method based on the general principles of thermal decomposition of metal carboxylates for the synthesis of metal oxide nanoparticles. Specific parameters may require optimization.

2.2.1. Materials

-

This compound (CAS 136-51-6)

-

High-boiling point organic solvent (e.g., 1-octadecene, oleylamine)

-

Inert gas (e.g., Argon or Nitrogen)

2.2.2. Equipment

-

Three-neck round-bottom flask

-

Heating mantle with a temperature controller

-

Condenser

-

Magnetic stirrer

-

Schlenk line for inert atmosphere control

-

Centrifuge

-

Furnace for calcination

2.2.3. Safety Precautions

-

This compound: May cause serious eye irritation.[2] It is also suspected of causing developmental toxicity.[1] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Work in a well-ventilated area or a fume hood.[3]

-

High-boiling point solvents: These are flammable and can cause irritation. Handle in a fume hood and away from ignition sources.

-

Thermal decomposition: The process can release flammable and potentially toxic organic vapors.[3] The entire setup should be in a well-ventilated fume hood.

2.2.4. Procedure

-

Reaction Setup: Assemble the three-neck flask with a condenser, a temperature probe, and a connection to the Schlenk line.

-

Precursor Dissolution: Add a chosen amount of this compound to the flask, followed by the high-boiling point solvent.

-

Inert Atmosphere: Purge the system with an inert gas for at least 30 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

-

Heating and Decomposition:

-

Begin stirring the mixture.

-

Gradually heat the flask to the desired decomposition temperature (a starting point could be in the range of 300-500°C, to be optimized based on thermogravimetric analysis if available).

-

Maintain the temperature for a set duration (e.g., 1-2 hours) to ensure complete decomposition. The solution will likely change color as nanoparticles form.

-

-

Isolation of Nanoparticles:

-

Allow the reaction mixture to cool to room temperature.

-

Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol, hexane) to remove any remaining organic residues.

-

-

Calcination (Optional): To enhance crystallinity and remove any residual organic impurities, the collected nanoparticles can be calcined in a furnace at a high temperature (e.g., 500-700°C) for a few hours.

Characterization of Calcium Oxide Nanoparticles

A suite of analytical techniques is necessary to confirm the synthesis and characterize the properties of the resulting CaO nanoparticles.

| Technique | Purpose | Typical Expected Results for CaO Nanoparticles |

| X-ray Diffraction (XRD) | To determine the crystal structure and estimate the crystallite size. | Diffraction peaks corresponding to the cubic crystal structure of CaO. The average crystallite size can be calculated using the Debye-Scherrer equation.[4] |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and size distribution of the nanoparticles. | Images showing the shape (e.g., spherical, cubic) and degree of agglomeration of the nanoparticles.[5] |

| Transmission Electron Microscopy (TEM) | To obtain high-resolution images of the nanoparticles, including their size, shape, and lattice structure. | Provides more detailed morphological information than SEM and can confirm the crystalline nature of individual particles.[5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds present in the sample. | A characteristic absorption band for the Ca-O bond is typically observed. The absence of peaks from the 2-ethylhexanoate precursor would indicate complete decomposition.[4] |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the nanoparticles. | The surface area is a crucial parameter for applications like catalysis and drug delivery. |

| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | To study the thermal stability and decomposition behavior of the precursor and the final product. | TGA of this compound would show a weight loss step corresponding to its decomposition to CaO. DSC would indicate whether the decomposition is an endothermic or exothermic process.[6] |

Quantitative Data for CaO Nanoparticles (from Analogous Precursors)

| Precursor | Synthesis Method | Particle Size (nm) | Crystallite Size (nm) | Surface Area (m²/g) |

| Ca(OH)₂ | Thermal Decomposition | 91-94 (TEM) | - | - |

| Snail Shells (CaCO₃) | Hydrothermal | 50 (TEM) | 43.14 (XRD) | - |

| Calcium Carbonate | In the presence of carboxylic acids | 20 (average) | - | - |

Data compiled from analogous studies for comparative purposes.[5][7][8]

Applications in Drug Development and Research

The unique properties of CaO nanoparticles make them attractive for various applications in the biomedical and pharmaceutical sectors.

-

Drug Delivery: Their biocompatibility and porous nature make them potential carriers for targeted drug delivery.[1]

-

Antimicrobial Agents: CaO nanoparticles exhibit strong antimicrobial activity, which can be utilized in developing new therapeutic agents or coatings for medical devices.[1]

-

Cancer Therapy: Their potential use in photodynamic and photo-thermal therapies is an active area of research.[1]

-

Biocatalysis: The high surface area of these nanoparticles can be exploited for catalytic applications in biotransformations.

Conclusion

This compound presents a viable, albeit less explored, precursor for the synthesis of calcium oxide nanoparticles via thermal decomposition. This method may offer advantages in systems requiring solubility in organic media. While specific quantitative data for this precursor is sparse, the general principles of metal carboxylate decomposition and the well-established characteristics of CaO nanoparticles provide a solid foundation for further research and development. The experimental protocol and comparative data presented in this guide are intended to serve as a starting point for researchers and professionals interested in exploring this synthesis route for applications in drug development and other advanced scientific fields. Further optimization and detailed characterization will be crucial to fully unlock the potential of this precursor-nanoparticle system.

References

- 1. shop.nanografi.com [shop.nanografi.com]

- 2. gelest.com [gelest.com]

- 3. This compound(136-51-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. unidel.edu.ng [unidel.edu.ng]

- 5. researchgate.net [researchgate.net]

- 6. iitk.ac.in [iitk.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of Calcium 2-ethylhexanoate in Metal-Organic Framework Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of porous crystalline materials with vast potential in drug delivery, catalysis, and gas storage. Calcium-based MOFs (Ca-MOFs), in particular, are gaining significant attention due to their biocompatibility, low toxicity, and the natural abundance of calcium.[1][2][3] This technical guide explores the synthesis of Ca-MOFs with a specific focus on the potential, though not widely documented, role of Calcium 2-ethylhexanoate. While direct and extensive literature on the use of this compound in MOF synthesis is scarce, this document will provide a comprehensive overview of Ca-MOF synthesis, the established roles of various calcium precursors and modulators, and a prospective analysis of how this compound could be theoretically employed in this context.

Introduction to Calcium-Based MOFs

Ca-MOFs are a subclass of metal-organic frameworks where calcium ions act as the metallic nodes, connected by organic linker molecules.[1][4] These materials are of particular interest in biomedical applications due to the inherent biocompatibility of calcium.[2] The synthesis of Ca-MOFs typically involves the reaction of a calcium salt with a multitopic organic linker under various conditions to form a porous, crystalline structure. Common calcium sources include calcium nitrate, calcium chloride, and calcium acetate.[5][6]

The Role of Precursors and Modulators in MOF Synthesis

The properties of a MOF, such as its crystal size, morphology, and defect density, are highly dependent on the synthesis conditions and the choice of precursors and modulators.

-

Metal Precursor: The source of the metal ion plays a crucial role in the kinetics of MOF formation. The anion of the metal salt can influence the solubility of the reactants and the overall reaction equilibrium.

-

Organic Linker: The geometry and functionality of the organic linker determine the topology and pore environment of the resulting MOF.

-

Solvent: The solvent system affects the solubility of the precursors and can influence the coordination environment of the metal ion.

-

Modulators: Modulators are chemical additives that compete with the organic linker for coordination to the metal center.[7] This competition slows down the nucleation and growth processes, often leading to larger, more well-defined crystals with fewer defects. Carboxylic acids are commonly used as modulators in MOF synthesis.

Prospective Role of this compound in MOF Synthesis

While direct experimental evidence for the use of this compound in MOF synthesis is not prevalent in the reviewed literature, its chemical properties suggest potential applications in this field.

As a Calcium Precursor

This compound could serve as a source of calcium ions. The 2-ethylhexanoate anion is a carboxylate, which could potentially influence the reaction kinetics differently compared to inorganic anions like nitrate or chloride. The bulky and non-polar nature of the 2-ethylhexanoate group might offer better solubility in certain non-polar solvent systems.

As a Modulator

The 2-ethylhexanoate anion could also function as a modulator. Its coordination to the calcium center could compete with the primary organic linker, thereby controlling the growth of the MOF crystals. The size and shape of the 2-ethylhexanoate molecule might lead to unique effects on the resulting MOF morphology compared to smaller, more conventional modulators like acetic acid or formic acid.

The potential dual role of this compound as both a precursor and a modulator presents an interesting avenue for research in the controlled synthesis of Ca-MOFs.

General Experimental Protocols for Ca-MOF Synthesis

Although specific protocols involving this compound are not available, the following section details a general hydrothermal synthesis method for a common Ca-MOF, Ca-BTC (BTC = 1,3,5-benzenetricarboxylate), which can be adapted for testing new precursors like this compound.[5]

Synthesis of Ca-BTC MOF[5]

Materials:

-

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃BTC)

-

Deionized Water

-

Ethanol

Procedure:

-

Dissolve Calcium Nitrate Tetrahydrate (e.g., 1.0 mmol) and 1,3,5-Benzenetricarboxylic acid (e.g., 0.67 mmol) in a solvent mixture of deionized water and ethanol.

-

The solution is typically stirred at room temperature to ensure homogeneity.

-

The resulting mixture is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated in an oven at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).

-

After the reaction, the autoclave is allowed to cool down to room temperature naturally.

-

The resulting solid product is collected by filtration or centrifugation.

-

The product is washed several times with deionized water and ethanol to remove any unreacted precursors.

-

The final product is dried under vacuum or in an oven at an elevated temperature (e.g., 80-100 °C).

To adapt this protocol for this compound:

-

As a precursor: Replace Calcium Nitrate Tetrahydrate with an equimolar amount of this compound. The solvent system might need to be adjusted to ensure solubility.

-

As a modulator: Add a specific molar equivalent of this compound to the standard synthesis mixture containing Calcium Nitrate Tetrahydrate and H₃BTC.

Characterization of Ca-MOFs

The synthesized Ca-MOFs are typically characterized using a variety of analytical techniques to determine their structure, porosity, and stability.

| Technique | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Crystalline structure and phase purity |

| Scanning Electron Microscopy (SEM) | Crystal morphology and size |

| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and coordination |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | Surface area, pore volume, and pore size distribution |

Visualizing Synthesis and Modulation in MOF Formation

The following diagrams illustrate the general workflow of MOF synthesis and the conceptual role of a modulator.

Caption: General workflow for the synthesis of a Metal-Organic Framework.

Caption: Conceptual diagram of a modulator's role in MOF synthesis.

Conclusion and Future Outlook